molecular formula C3H3BrN2O B13673789 2-(Bromomethyl)-1,3,4-oxadiazole

2-(Bromomethyl)-1,3,4-oxadiazole

Cat. No.: B13673789
M. Wt: 162.97 g/mol
InChI Key: ULAVNMCMAIWAEP-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,3,4-oxadiazole is a heterocyclic organic compound containing a five-membered ring with three heteroatoms: one oxygen and two nitrogen atoms The bromomethyl group is attached to the second carbon of the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1,3,4-oxadiazole typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For example, the reaction of a hydrazide with an ester in the presence of a dehydrating agent such as phosphorus oxychloride can yield the oxadiazole ring.

  • Bromomethylation: : The introduction of the bromomethyl group can be achieved through the bromination of a methyl group attached to the oxadiazole ring. This can be done using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under light or heat.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

  • Nucleophilic Substitution: : The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones. Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: : Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used in solvents like dimethylformamide or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include dehalogenated compounds or alcohols.

Scientific Research Applications

2-(Bromomethyl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: The compound is used in the synthesis of polymers and materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.

    Industrial Chemistry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,3,4-oxadiazole depends on its application:

    In Medicinal Chemistry: The compound may act by interacting with specific enzymes or receptors, inhibiting their activity or modulating their function. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition.

    In Materials Science: The electronic properties of the oxadiazole ring can contribute to the conductivity or photoluminescence of the materials in which it is incorporated.

Comparison with Similar Compounds

2-(Bromomethyl)-1,3,4-oxadiazole can be compared with other similar compounds:

    2-(Chloromethyl)-1,3,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine. It may have different reactivity and applications due to the different halogen.

    2-(Iodomethyl)-1,3,4-oxadiazole: Contains an iodine atom, which is larger and more reactive than bromine, leading to different chemical behavior.

    1,3,4-Oxadiazole Derivatives: Compounds with various substituents on the oxadiazole ring, which can alter their chemical and physical properties.

The uniqueness of this compound lies in its specific reactivity due to the bromomethyl group, making it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

IUPAC Name

2-(bromomethyl)-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2O/c4-1-3-6-5-2-7-3/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAVNMCMAIWAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(O1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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